

A Comprehensive Technical Guide to 4-Bromo-3-methyl-2-nitrophenol

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Compound of Interest

Compound Name: 4-Bromo-3-methyl-2-nitrophenol

Cat. No.: B1282212

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For Researchers, Scientists, and Drug Development Professionals

CAS Number: 85598-12-5

This technical guide provides an in-depth overview of **4-Bromo-3-methyl-2-nitrophenol**, a substituted aromatic compound with potential applications in organic synthesis and drug discovery. This document consolidates its chemical and physical properties, safety information, a detailed experimental protocol for its synthesis, and its potential role in the broader context of medicinal chemistry.

Chemical and Physical Properties

4-Bromo-3-methyl-2-nitrophenol is a solid organic compound. Its key physicochemical properties are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
CAS Number	85598-12-5	[1]
Molecular Formula	C ₇ H ₆ BrNO ₃	[1]
Molecular Weight	232.03 g/mol	[1]
IUPAC Name	4-bromo-3-methyl-2-nitrophenol	[1]
Synonyms	2-Nitro-3-methyl-4-bromophenol	[1]
Appearance	Yellow crystalline solid (typical for nitrophenols)	[2]
Melting Point	79-81 °C	
Solubility	Information not readily available, but likely soluble in common organic solvents like dichloromethane, ethyl acetate, and alcohols.	
InChI Key	HXNNJFUSAYWUFT-UHFFFAOYSA-N	[1]
SMILES	CC1=C(C=CC(=C1--INVALID-LINK--[O-])O)Br	[1]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **4-Bromo-3-methyl-2-nitrophenol**. While a comprehensive dataset for this specific molecule is not publicly available, typical spectral characteristics can be inferred from its structure and data for analogous compounds.

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts and coupling patterns of the

aromatic protons would be influenced by the positions of the bromo, methyl, nitro, and hydroxyl groups.

- ^{13}C NMR: The carbon NMR spectrum would display unique signals for each of the seven carbon atoms in the molecule, with the chemical shifts indicating the electronic environment of each carbon.
- Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for the O-H stretching of the phenolic hydroxyl group, C-H stretching of the aromatic ring and methyl group, C=C stretching of the aromatic ring, N-O stretching of the nitro group, and C-Br stretching.
- Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of the bromine atom.

Safety and Handling

4-Bromo-3-methyl-2-nitrophenol is classified as a hazardous substance. Appropriate safety precautions must be taken when handling this compound.

Hazard Statements:[\[1\]](#)

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H318: Causes serious eye damage.
- H335: May cause respiratory irritation.

Precautionary Statements:

- Wear protective gloves, protective clothing, eye protection, and face protection.
- Use only outdoors or in a well-ventilated area.
- Avoid breathing dust, fumes, gas, mist, vapors, or spray.

- Wash skin thoroughly after handling.
- Do not eat, drink, or smoke when using this product.

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Experimental Protocols

While a specific, peer-reviewed synthesis protocol for **4-Bromo-3-methyl-2-nitrophenol** is not readily available in the searched literature, a plausible and detailed experimental procedure can be designed based on established organic chemistry principles and published methods for analogous compounds. The synthesis would likely proceed via a two-step route starting from 3-methylphenol (m-cresol): regioselective bromination followed by nitration.

1. Synthesis of 4-Bromo-3-methylphenol (Intermediate)

This procedure is adapted from the bromination of similar phenolic compounds.[\[3\]](#)[\[4\]](#)

- Materials:
 - 3-methylphenol (m-cresol)
 - Glacial acetic acid
 - Bromine
 - Dichloromethane (or other suitable organic solvent)
 - Saturated aqueous sodium thiosulfate solution
 - Saturated aqueous sodium bicarbonate solution
 - Brine
 - Anhydrous magnesium sulfate or sodium sulfate
 - Silica gel for column chromatography

- Hexane and Ethyl acetate for elution
- Procedure:
 - In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-methylphenol in glacial acetic acid or dichloromethane and cool the solution to 0-5 °C in an ice bath.
 - Slowly add a solution of bromine in the same solvent dropwise to the stirred reaction mixture, maintaining the temperature below 10 °C.
 - After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
 - Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution to remove any unreacted bromine.
 - Extract the mixture with dichloromethane.
 - Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
 - Purify the crude 4-Bromo-3-methylphenol by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.

2. Synthesis of **4-Bromo-3-methyl-2-nitrophenol**

This procedure is a generalized method for the nitration of substituted phenols.[5]

- Materials:
 - 4-Bromo-3-methylphenol (from the previous step)
 - Concentrated sulfuric acid

- Concentrated nitric acid
- Crushed ice
- Ethanol/water mixture for recrystallization
- Procedure:
 - In a flask, carefully cool concentrated sulfuric acid to 0 °C in an ice-salt bath.
 - Slowly add 4-Bromo-3-methylphenol to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 5 °C.
 - Prepare a nitrating mixture by slowly adding concentrated nitric acid to cold concentrated sulfuric acid.
 - Add the nitrating mixture dropwise to the solution of the phenol in sulfuric acid, maintaining the temperature below 5 °C.
 - After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the reaction by TLC.
 - Carefully pour the reaction mixture onto crushed ice with stirring, which should result in the precipitation of the crude product.
 - Collect the solid product by vacuum filtration and wash it with cold water until the washings are neutral.
 - Purify the crude **4-Bromo-3-methyl-2-nitrophenol** by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the pure product.

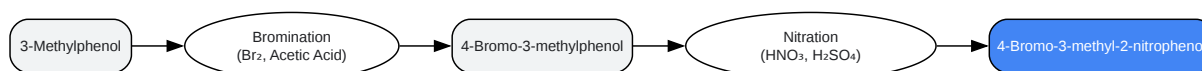
Applications in Research and Drug Development

Substituted nitrophenols are important intermediates in the synthesis of a wide range of organic molecules, including pharmaceuticals and agrochemicals. The nitro group is a versatile functional group that can be reduced to an amino group, which can then be further functionalized. The presence of a bromine atom allows for various cross-coupling reactions, enabling the construction of more complex molecular architectures.

The nitro group itself can act as a pharmacophore and is found in a variety of biologically active compounds with antimicrobial, anticancer, and antiparasitic properties.[6] Therefore, **4-Bromo-3-methyl-2-nitrophenol** could serve as a valuable starting material or building block in the discovery and development of new therapeutic agents.[2] Its potential biological activities, such as antimicrobial and cytotoxic effects, could be a subject of further investigation.[2][7]

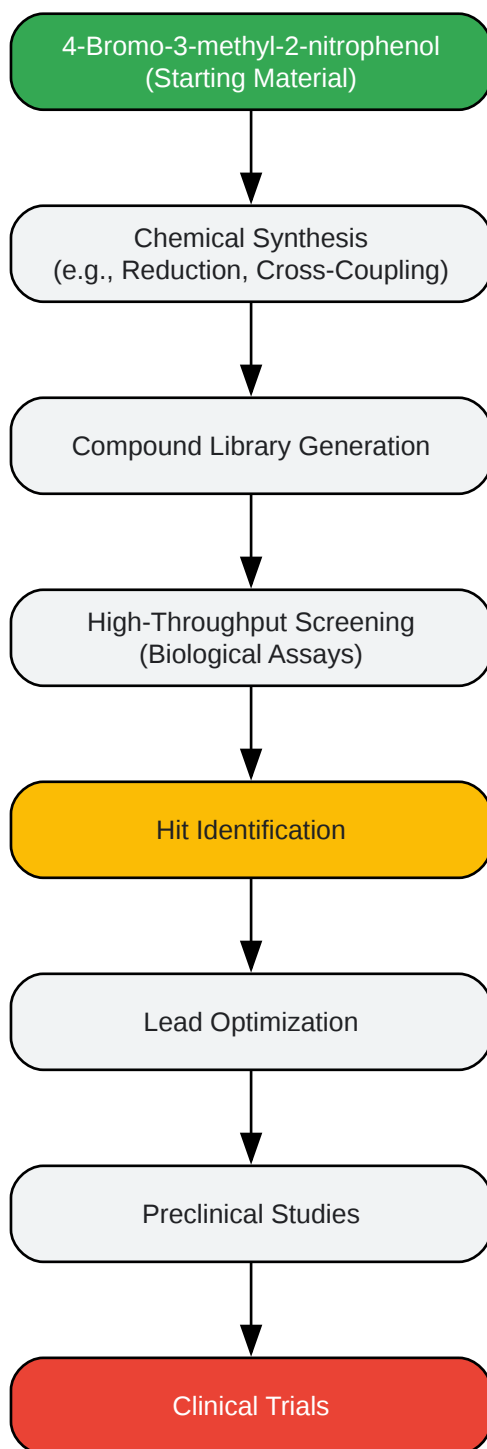
Visualizations

The following diagrams illustrate the synthetic pathway and a conceptual workflow for the application of **4-Bromo-3-methyl-2-nitrophenol** in a drug discovery context.



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Caption: Synthetic pathway for **4-Bromo-3-methyl-2-nitrophenol**.



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Caption: Conceptual drug discovery workflow.

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References

- 1. 4-Bromo-3-methyl-2-nitrophenol | C₇H₆BrNO₃ | CID 13088179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy 4-Bromo-3-methyl-2-nitrophenol | 85598-12-5 [smolecule.com]
- 3. nbinno.com [nbinno.com]
- 4. 4-Bromo-3-methylphenol synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
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